![molecular formula C14H13N3O2 B3900295 N'-[(3-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3900295.png)
N'-[(3-methylbenzoyl)oxy]-4-pyridinecarboximidamide
描述
N'-[(3-methylbenzoyl)oxy]-4-pyridinecarboximidamide, also known as MBCI, is a chemical compound that belongs to the class of pyridinecarboximidamide derivatives. MBCI has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
作用机制
The mechanism of action of N'-[(3-methylbenzoyl)oxy]-4-pyridinecarboximidamide involves the binding of the compound to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups to target proteins. This compound has been shown to have a high affinity for the ATP-binding site, which is essential for the catalytic activity of protein kinases. By blocking this site, this compound can effectively inhibit the activity of protein kinases and modulate cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting cyclin-dependent kinases and other protein kinases. This compound has also been shown to modulate glucose metabolism by inhibiting glycogen synthase kinase 3, a key regulator of glucose homeostasis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of casein kinase 2, a kinase involved in the regulation of immune responses.
实验室实验的优点和局限性
N'-[(3-methylbenzoyl)oxy]-4-pyridinecarboximidamide has several advantages for lab experiments, including its high potency and selectivity for protein kinases, its ability to modulate various cellular processes, and its availability as a commercial reagent. However, this compound also has some limitations, such as its potential off-target effects, its limited solubility in aqueous solutions, and its potential cytotoxicity at high concentrations. Therefore, careful optimization of the experimental conditions and appropriate controls are necessary to ensure the reliability and reproducibility of the results obtained with this compound.
未来方向
There are several future directions for the research on N'-[(3-methylbenzoyl)oxy]-4-pyridinecarboximidamide. First, further studies are needed to elucidate the specific targets and downstream effects of this compound in various cellular processes. Second, the development of more potent and selective this compound derivatives could provide new tools for the study of protein kinases and their role in disease. Third, the application of this compound in animal models of disease could provide insights into its potential therapeutic applications. Fourth, the combination of this compound with other inhibitors or drugs could provide new strategies for the treatment of cancer, metabolic disorders, and other diseases.
In conclusion, this compound is a potent inhibitor of protein kinases that has been extensively studied for its potential applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper. Further research on this compound could provide new insights into the role of protein kinases in various cellular processes and could lead to the development of new therapeutic strategies for the treatment of disease.
科学研究应用
N'-[(3-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been widely used in scientific research as a tool to study the role of protein kinases in various cellular processes. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acid residues in target proteins, thereby regulating their activity and function. This compound is a potent inhibitor of several protein kinases, including cyclin-dependent kinases, glycogen synthase kinase 3, and casein kinase 2. By inhibiting these kinases, this compound can modulate various signaling pathways and cellular processes, such as cell cycle progression, apoptosis, and metabolism.
属性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-3-2-4-12(9-10)14(18)19-17-13(15)11-5-7-16-8-6-11/h2-9H,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFKLRLHRXQBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C(C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



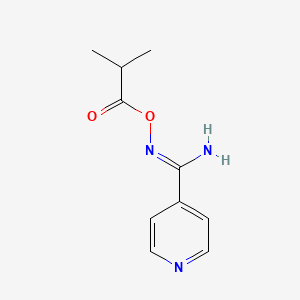
![N,N-diethyl-1-(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}-4-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B3900223.png)
![3-{[(isopropylamino)(oxo)acetyl]hydrazono}-N-(2-methoxybenzyl)butanamide](/img/structure/B3900229.png)
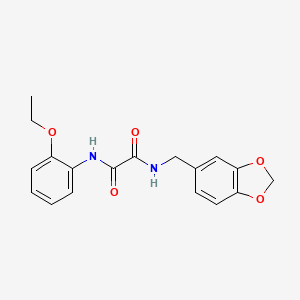
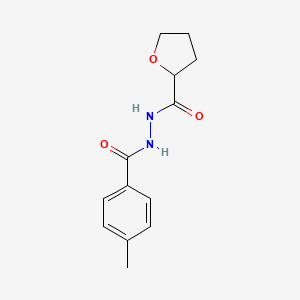
![5-{4-[methyl(phenyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3900267.png)
![2-(4-butoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3900273.png)
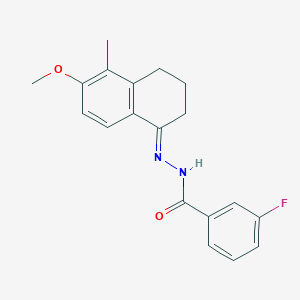
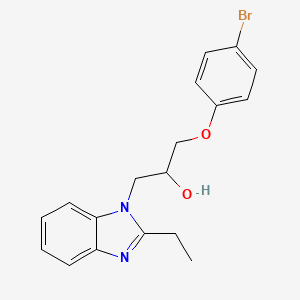
![N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3900283.png)
![4-bromo-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900293.png)
![N'-[(4-fluorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3900294.png)
![4-tert-butyl-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B3900302.png)
![2-[(2,3-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3900303.png)